5-AMINO-3-[(1Z)-2-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Overview
Description
5-AMINO-3-[(1Z)-2-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a benzodioxole moiety, and a cyano group
Preparation Methods
The synthesis of 5-AMINO-3-[(1Z)-2-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 6-chloro-2H-1,3-benzodioxole-5-carbaldehyde with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-AMINO-3-[(1Z)-2-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent on the benzodioxole ring, using reagents like sodium methoxide or potassium thiolate.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form fused heterocyclic structures.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising anticancer activity and has been evaluated for its ability to inhibit the proliferation of cancer cells. It has also shown potential as an anti-inflammatory and antimicrobial agent.
Materials Science: Due to its unique structural features, the compound is being explored for use in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biological Research: The compound is used as a molecular probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-2-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. In cancer cells, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. The benzodioxole moiety may also contribute to its binding affinity to certain receptors, enhancing its biological activity.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 5-AMINO-3-[(1Z)-2-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE stands out due to its unique combination of structural features, including the presence of a benzodioxole ring and a cyano group. Similar compounds include:
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the benzodioxole moiety but shares the pyrazole and cyano groups.
6-Chloro-2H-1,3-benzodioxole-5-carbaldehyde: Contains the benzodioxole ring but lacks the pyrazole and cyano groups.
1-Phenyl-1H-pyrazole-4-carbonitrile: Similar pyrazole structure but without the amino and benzodioxole substituents.
Properties
IUPAC Name |
5-amino-3-[(Z)-2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN5O2/c21-16-8-18-17(27-11-28-18)7-12(16)6-13(9-22)19-15(10-23)20(24)26(25-19)14-4-2-1-3-5-14/h1-8H,11,24H2/b13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJHMMHAQSJKNU-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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